molecular formula C11H10N4O3 B7580850 1-(2H-benzotriazole-5-carbonylamino)cyclopropane-1-carboxylic acid

1-(2H-benzotriazole-5-carbonylamino)cyclopropane-1-carboxylic acid

Cat. No. B7580850
M. Wt: 246.22 g/mol
InChI Key: LVLAJOAXSVIJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2H-benzotriazole-5-carbonylamino)cyclopropane-1-carboxylic acid, also known as Boc-CPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Boc-CPA is a cyclopropane derivative that contains a benzotriazole moiety, which makes it a versatile compound for use in organic synthesis, drug development, and material science.

Scientific Research Applications

1-(2H-benzotriazole-5-carbonylamino)cyclopropane-1-carboxylic acid has been extensively used in scientific research due to its unique chemical structure and properties. It has been used as a building block in the synthesis of various compounds, including peptides, amino acids, and heterocycles. 1-(2H-benzotriazole-5-carbonylamino)cyclopropane-1-carboxylic acid has also been used as a protecting group for carboxylic acids in organic synthesis. Additionally, 1-(2H-benzotriazole-5-carbonylamino)cyclopropane-1-carboxylic acid has shown promising results in drug development, particularly in the treatment of cancer.

Mechanism of Action

The mechanism of action of 1-(2H-benzotriazole-5-carbonylamino)cyclopropane-1-carboxylic acid is not fully understood, but it is believed to inhibit the activity of enzymes involved in cell proliferation and tumor growth. 1-(2H-benzotriazole-5-carbonylamino)cyclopropane-1-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2H-benzotriazole-5-carbonylamino)cyclopropane-1-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 1-(2H-benzotriazole-5-carbonylamino)cyclopropane-1-carboxylic acid has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for use as an antimicrobial agent. Additionally, 1-(2H-benzotriazole-5-carbonylamino)cyclopropane-1-carboxylic acid has been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2H-benzotriazole-5-carbonylamino)cyclopropane-1-carboxylic acid is its versatility in organic synthesis. It can be used as a building block for the synthesis of various compounds, and its protecting group properties make it a useful tool in peptide synthesis. However, one limitation of 1-(2H-benzotriazole-5-carbonylamino)cyclopropane-1-carboxylic acid is its stability. It is prone to hydrolysis under acidic conditions, which can limit its use in certain reactions.

Future Directions

There are several future directions for the research and development of 1-(2H-benzotriazole-5-carbonylamino)cyclopropane-1-carboxylic acid. One potential application is in the development of new cancer therapies. 1-(2H-benzotriazole-5-carbonylamino)cyclopropane-1-carboxylic acid has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new drugs that target HDACs. Another possible direction is in the development of new antimicrobial agents. 1-(2H-benzotriazole-5-carbonylamino)cyclopropane-1-carboxylic acid has shown activity against bacteria and fungi, and further research could lead to the development of new antibiotics. Finally, 1-(2H-benzotriazole-5-carbonylamino)cyclopropane-1-carboxylic acid could be used in the development of new materials with unique properties, such as self-healing materials or materials with enhanced mechanical properties.
Conclusion:
In conclusion, 1-(2H-benzotriazole-5-carbonylamino)cyclopropane-1-carboxylic acid is a versatile compound with potential applications in various fields. Its unique chemical structure and properties have made it a valuable tool in organic synthesis, drug development, and material science. Further research is needed to fully understand its mechanism of action and to explore its potential applications in cancer therapy, antimicrobial agents, and material science.

Synthesis Methods

The synthesis of 1-(2H-benzotriazole-5-carbonylamino)cyclopropane-1-carboxylic acid involves the reaction of cyclopropane carboxylic acid with benzotriazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 1-(2H-benzotriazole-5-carbonylamino)cyclopropane-1-carboxylic acid as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.

properties

IUPAC Name

1-(2H-benzotriazole-5-carbonylamino)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c16-9(12-11(3-4-11)10(17)18)6-1-2-7-8(5-6)14-15-13-7/h1-2,5H,3-4H2,(H,12,16)(H,17,18)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLAJOAXSVIJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)NC(=O)C2=CC3=NNN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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